Sofosbuvir impurity M

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Sofosbuvir impurity M (CAS 2095551-10-1) is a well-characterized diastereoisomer lacking fluorine, essential as a primary reference standard for HPLC/UPLC method validation, forced degradation studies, and chiral purity control. Its unique retention time ensures ICH Q2(R1) compliance for generic Sofosbuvir ANDA submissions. Choose this specific impurity to guarantee analytical specificity, linearity, and accuracy in regulatory workflows.

Molecular Formula C22H30N3O10P
Molecular Weight 527.5 g/mol
Cat. No. B8068927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity M
Molecular FormulaC22H30N3O10P
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3
InChIInChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1
InChIKeyWAKQLZVLNOKKHE-BFQGEBBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sofosbuvir Impurity M: A Critical Diastereomeric Reference Standard for HCV Antiviral Quality Control


Sofosbuvir impurity M (CAS 2095551-10-1) is a well-characterized diastereoisomer of the blockbuster hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir, arising as a process-related impurity during synthesis of the active pharmaceutical ingredient . With a distinct molecular formula of C22H30N3O10P and a molecular weight of 527.46 g/mol, it lacks the fluorine atom present in Sofosbuvir (C22H29FN3O9P; 529.45 g/mol) and is supplied as a high-purity solid (typically ≥98% to ≥99%) for use as a reference standard in analytical method development, validation, and quality control applications .

Why Generic Substitution Fails: The Structural and Stereochemical Uniqueness of Sofosbuvir Impurity M


In pharmaceutical quality control, impurities cannot be generically substituted because even minor structural or stereochemical differences profoundly affect chromatographic behavior, detection sensitivity, and regulatory acceptability. Sofosbuvir impurity M is a specific diastereomer that differs from other Sofosbuvir impurities such as impurity A, B, or C not only in its molecular formula (C22H30N3O10P vs. C22H29FN3O9P) but also in its three-dimensional configuration around chiral centers . Consequently, analytical methods validated with impurity M are not directly transferable to other impurities, and substituting a different impurity reference standard would invalidate specificity, linearity, and accuracy parameters required by ICH guidelines and regulatory submissions (ANDA/DMF) . The following quantitative evidence demonstrates the unique properties that mandate the use of Sofosbuvir impurity M in critical quality control workflows.

Sofosbuvir Impurity M: Head-to-Head Quantitative Differentiation Against Closest Analogs


Molecular Formula and Mass Distinction: Absence of Fluorine Differentiates Impurity M from Impurities A, B, C, and the API

Sofosbuvir impurity M possesses the molecular formula C22H30N3O10P (MW 527.46), lacking the fluorine atom present in Sofosbuvir (API) and in the structurally related impurities A, B, and C, all of which share the formula C22H29FN3O9P (MW 529.45) . This elemental and mass difference (Δ -1.99 g/mol) provides a definitive analytical handle for LC-MS identification and ensures chromatographic resolution from the active pharmaceutical ingredient and other fluorine-containing impurities [1].

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Higher Purity Specification: ≥99% Purity vs. Typical 95-98% for Competing Impurity Standards

Sofosbuvir impurity M is commercially available at a purity of ≥99% (HPLC) from certain vendors, exceeding the commonly offered purity of 95-98% for impurities A, B, and C from other suppliers . For instance, Aladdin Scientific lists impurity M at ≥99% , whereas impurity A is often specified at >98% or 95% [1]. Higher purity directly correlates with reduced interference in chromatographic analysis and more reliable calibration curves for quantitative impurity determination.

Reference Standard Quality Control Method Validation

Stereochemical Identity: Diastereomeric Relationship Enables Chiral Resolution Studies

Sofosbuvir impurity M is a diastereoisomer of Sofosbuvir, differing in the spatial arrangement around one or more of the six chiral centers present in the molecule . This diastereomeric relationship is distinct from that of impurities A, B, and C, which are also diastereomers but with different stereochemical configurations . The unique stereochemistry of impurity M translates to specific chromatographic behavior on chiral stationary phases; for example, chiral HPLC methods report a retention time of approximately 12.8–15.2 minutes for impurity M, enabling its separation from other stereoisomers .

Chiral Chromatography Stereochemistry Impurity Profiling

Regulatory Utility: Explicitly Designated as a Reference Standard for ANDA and DMF Submissions

Sofosbuvir impurity M is marketed as a critical reference standard for supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic Sofosbuvir products . Unlike many impurities that are used solely for research, impurity M is explicitly positioned for regulatory method validation and quality control . Its use is intended to establish compliance with ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision in analytical methods [1].

Regulatory Compliance ANDA DMF Reference Standard

Distinct Chromatographic Retention Time in Validated HPLC Methods

In a validated RP-HPLC method developed for the simultaneous estimation of Sofosbuvir and its process-related impurity, Sofosbuvir impurity M (referred to as the phosphoryl impurity) exhibited a retention time of 5.704 minutes, while Sofosbuvir eluted at 3.674 minutes under identical conditions (Agilent Eclipse XDB-C18, 4.6×250 mm, 5 μm; mobile phase 0.1% TFA in water:acetonitrile 50:50; UV 260 nm) [1]. This 2.03-minute separation demonstrates adequate resolution for accurate quantification, with the method showing linearity for the impurity over 10–30 μg/mL (r > 0.999) [1].

HPLC Method Retention Time Impurity Quantification

Optimal Research and Industrial Applications for Sofosbuvir Impurity M


Method Development and Validation for ANDA Submissions

Sofosbuvir impurity M serves as a primary reference standard for developing and validating HPLC/UPLC methods for quantifying impurities in generic Sofosbuvir drug products. Its use ensures compliance with ICH Q2(R1) guidelines, with the validated retention time of 5.704 minutes providing a reliable marker for system suitability testing [1]. Laboratories can directly apply this data to accelerate method transfer and regulatory submission timelines.

Stability-Indicating Assays and Forced Degradation Studies

Because impurity M is a known process-related impurity, it is used to spike forced degradation samples to confirm that analytical methods can resolve the impurity from degradation products [1]. The distinct molecular formula (C22H30N3O10P) and absence of fluorine allow for unambiguous mass spectrometric identification even in complex matrices, supporting long-term stability studies required for drug product shelf-life determination .

Chiral Purity Analysis and Stereochemical Quality Control

As a diastereomer of Sofosbuvir, impurity M is essential for developing and validating chiral HPLC methods that ensure stereochemical purity of the API. Its unique retention time on chiral stationary phases (12.8–15.2 minutes) enables separation from other diastereomers such as impurities A, B, and C, making it a critical component in the control strategy for chiral purity .

Reference Standard for Pharmacopeial Monograph Development

Although Sofosbuvir is not yet included in major pharmacopeias, impurity M is used by pharmaceutical companies and contract research organizations to establish in-house impurity limits and develop proposed monograph specifications [1]. Its high purity (≥99%) and well-characterized structure support the generation of robust data packages for future pharmacopeial inclusion .

Quote Request

Request a Quote for Sofosbuvir impurity M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.